molecular formula C13H11F4N3O3S B2652786 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1021219-26-0

4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2652786
CAS RN: 1021219-26-0
M. Wt: 365.3
InChI Key: DHCVWJGOJFLPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11F4N3O3S and its molecular weight is 365.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) demonstrated the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showcasing antimicrobial activity against various bacteria and fungi. These compounds' structures were confirmed through analytical and spectral studies, highlighting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Cyclooxygenase-2 Inhibition

Hashimoto et al. (2002) synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives to evaluate their ability to inhibit COX-2 and COX-1 enzymes. The study found that introducing a fluorine atom at the ortho position to the sulfonamide group increased COX-2 potency and selectivity, contributing to the identification of a potent, highly selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).

Anti-Inflammatory and Analgesic Activities

Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Gul et al. (2016) investigated the carbonic anhydrase inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized by microwave irradiation. These derivatives showed potent inhibition against cytosolic hCA I and II isoenzymes, indicating their potential for therapeutic applications (Gul et al., 2016).

Fluorophore Development for Zinc Detection

Kimber et al. (2001) developed zinc(II) specific fluorophores, crucial for studying intracellular Zn^2+. This research provided insight into factors affecting fluorescence of such fluorophores, leading to the preparation of more fluorescent Zn^2+ complexes, which are significant for biomedical imaging applications (Kimber et al., 2001).

properties

IUPAC Name

4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O3S/c14-11-4-3-9(8-10(11)13(15,16)17)24(22,23)19-6-7-20-12(21)2-1-5-18-20/h1-5,8,19H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCVWJGOJFLPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

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